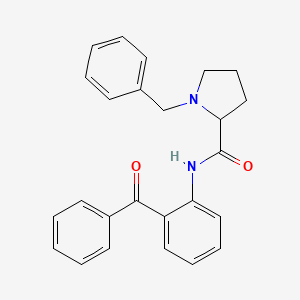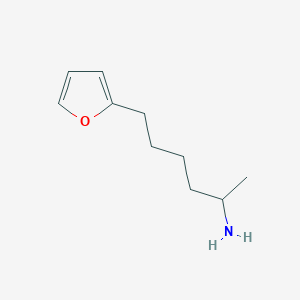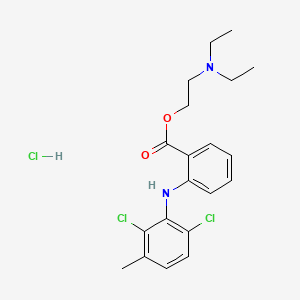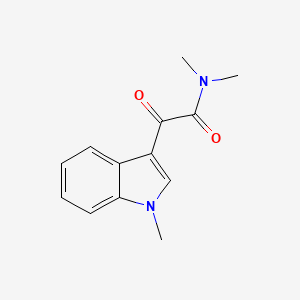
n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドは、様々な科学研究分野で注目を集めている合成化合物です。この化合物は、インドール環、ジメチルアミノ基、およびオキソアセトアミド部分を含む独自の構造を特徴としています。
準備方法
合成経路と反応条件
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドの合成は、通常、1-メチル-1H-インドール-3-カルボン酸をジメチルアミンとカルボニルジイミダゾール(CDI)またはジシクロヘキシルカルボジイミド(DCC)などの適切な活性化剤と反応させることにより行われます。反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で還流条件下で行われます。 得られた生成物は、その後、カラムクロマトグラフィーまたは再結晶法を使用して精製されます .
工業的生産方法
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチとしては、ラボでの合成プロセスをスケールアップすることが考えられます。これには、反応条件の最適化、反応容器の拡大、および連続フロー反応器の使用による効率と収率の向上などが含まれます。
化学反応の分析
反応の種類
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化させることができ、対応するオキソ誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができ、還元されたアミド誘導体の形成につながります。
置換: この化合物は、特にインドール窒素またはカルボニル炭素で、ハロアルカンまたはアシルクロリドなどの試薬を用いて求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素; 通常は水性または有機溶媒中で。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 通常はエーテルまたはテトラヒドロフランなどの無水溶媒中で。
置換: ハロアルカン、アシルクロリド; 多くの場合、トリエチルアミンまたはピリジンなどの塩基の存在下。
生成される主要な生成物
酸化: 元の化合物のオキソ誘導体。
還元: 還元されたアミド誘導体。
置換: 用いられる特定の試薬に応じて、置換されたインドールまたはアミド誘導体。
科学的研究の応用
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドは、次のような様々な科学研究の応用で研究されてきました。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 酵素相互作用と代謝経路を研究するための生化学的プローブとしての可能性が調査されています。
作用機序
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。インドール環はπ-πスタッキング相互作用に関与し、ジメチルアミノ基とオキソアセトアミド基は標的タンパク質と水素結合を形成することができます。 これらの相互作用は、標的タンパク質の活性を調節し、様々な生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
N,N-ジメチル-1H-インドール-3-カルボキサミド: 構造は似ていますが、オキソ基がありません。
N,N-ジメチル-2-(1H-インドール-3-イル)-2-オキソアセトアミド: 構造は似ていますが、インドール環にメチル基がありません。
独自性
N,N-ジメチル-2-(1-メチル-1H-インドール-3-イル)-2-オキソアセトアミドは、ジメチルアミノ基とオキソアセトアミド部分の両方が存在することにより、独特の化学反応性と生物学的活性を示します。 これらの官能基の組み合わせにより、様々な分子標的との多様な相互作用が可能になり、研究と潜在的な治療的応用のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1H-indole-3-carboxamide: Similar structure but lacks the oxo group.
N,N-Dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.
Uniqueness
N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the dimethylamino group and the oxoacetamide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
38662-19-0 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-methylindol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C13H14N2O2/c1-14(2)13(17)12(16)10-8-15(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChIキー |
XGJUVNLQCLVABG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

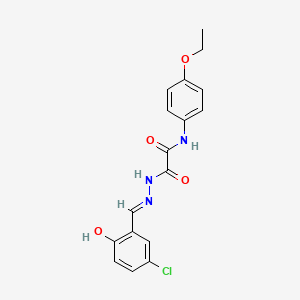
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
